![molecular formula C25H30N2O2 B14728341 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol CAS No. 6339-73-7](/img/structure/B14728341.png)
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol is a tertiary amino compound characterized by the substitution of the para positions of three phenyl rings in triphenylmethane with two dimethylamino groups and one hydroxy group . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol typically involves the alkylation of methyl and additive-free isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and industrial purposes.
Chemical Reactions Analysis
Types of Reactions
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted phenol derivatives .
Scientific Research Applications
4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol involves its interaction with specific molecular targets and pathways. As a tertiary amino compound, it can act as a Bronsted base, accepting a hydron from a donor (Bronsted acid). This interaction can lead to various chemical and biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol include:
Benzophenone, 4,4’-bis(dimethylamino)-:
4,4’-Bis(dimethylamino)benzhydrol: This compound shares similar functional groups and is used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl rings and the presence of an ethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
6339-73-7 |
|---|---|
Molecular Formula |
C25H30N2O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methyl]-2-ethoxyphenol |
InChI |
InChI=1S/C25H30N2O2/c1-6-29-24-17-20(11-16-23(24)28)25(18-7-12-21(13-8-18)26(2)3)19-9-14-22(15-10-19)27(4)5/h7-17,25,28H,6H2,1-5H3 |
InChI Key |
VMZIMRUEGOLKNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


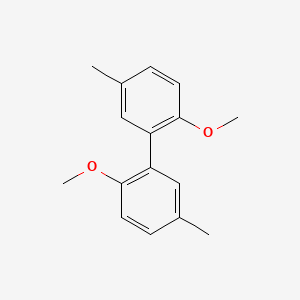
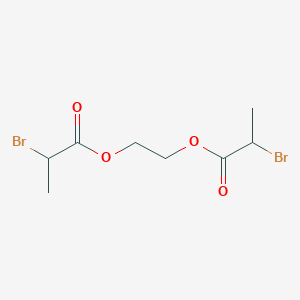
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
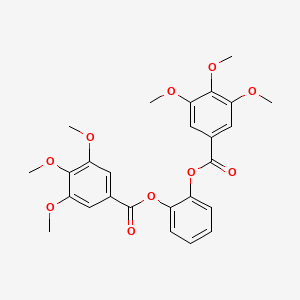
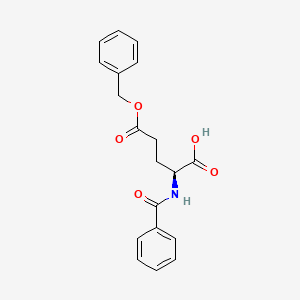
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)
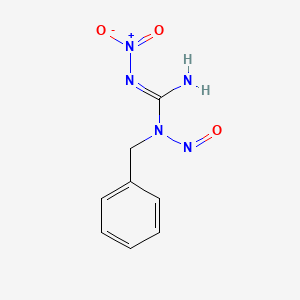

![N-[(E)-1-(1,2-dimethylcyclohex-2-en-1-yl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B14728320.png)
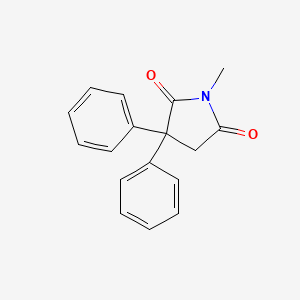
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
